molecular formula C19H21FN2O2S2 B2949733 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034391-38-1

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2949733
CAS No.: 2034391-38-1
M. Wt: 392.51
InChI Key: IFRQOJGLMDFCCG-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a 4-fluoro-2-methylbenzenesulfonamide moiety. Its structural complexity arises from the integration of a sulfur-containing heterocycle (benzo[b]thiophene), a tertiary amine group, and a fluorinated aromatic sulfonamide.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S2/c1-13-10-14(20)8-9-19(13)26(23,24)21-11-17(22(2)3)16-12-25-18-7-5-4-6-15(16)18/h4-10,12,17,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRQOJGLMDFCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene ring , a dimethylaminoethyl side chain , and a fluorinated sulfonamide group . Its molecular formula is C18H20F1N2O2SC_{18}H_{20}F_{1}N_{2}O_{2}S with a molecular weight of 396.47 g/mol. The structural arrangement suggests the possibility of interactions with various biological targets due to the presence of electron-withdrawing and donating groups.

Synthesis

The synthesis of this compound can be achieved through several multi-step reactions involving condensation chemistry and functional group transformations. A hypothetical synthesis pathway includes:

  • Formation of the benzo[b]thiophene moiety through cyclization reactions.
  • Introduction of the dimethylaminoethyl side chain via alkylation methods.
  • Attachment of the sulfonamide group through nucleophilic substitution reactions.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties, which may extend to this compound. Sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for antibacterial drug development .

Mechanistic Studies

To understand how this compound interacts with biological systems, computational modeling and spectroscopic methods (NMR, IR) could be utilized to predict binding affinities and interaction sites within enzymes or receptors .

Case Studies and Comparative Analysis

CompoundBiological ActivityReference
This compoundPotential antibacterial and anticancer activity
Thiosemicarbazone DerivativesInduced apoptosis in K562 cells; inhibited cell invasion
Benzoylbenzophenone Thiosemicarbazone AnaloguesSelective inhibition of cathepsin L; low cytotoxicity

Discussion

Despite limited direct studies on this compound, its structural characteristics align it with compounds known for significant biological activities. The potential for antimicrobial and anticancer applications warrants further investigation through in vitro and in vivo studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous sulfonamides and heterocyclic derivatives from the literature.

Structural and Functional Group Analysis
Compound Core Structure Key Substituents Functional Groups Molecular Weight
Target Compound Benzo[b]thiophene - 4-Fluoro-2-methylbenzenesulfonamide
- Dimethylaminoethyl
Sulfonamide, tertiary amine, fluoroaromatic ~422.5 (estimated)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole - 2-Fluorobiphenylpropanamide Amide, fluoroaromatic ~390.4
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Furan-thiophene hybrid - Chloro-methoxybenzenesulfonamide
- Hydroxyethyl
Sulfonamide, hydroxyl, chloroaromatic 413.9
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione - 4-X-Phenylsulfonyl
- 2,4-Difluorophenyl
Triazole, thione, sulfonyl ~450–500

Key Observations :

  • The dimethylaminoethyl group provides basicity and solubility, contrasting with hydroxyl groups in or neutral amides in .
  • The 4-fluoro-2-methylbenzenesulfonamide moiety enhances metabolic stability compared to non-fluorinated analogs (e.g., ) .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound lacks the C=S stretch (~1240–1255 cm⁻¹) seen in triazole-thiones (), confirming the absence of thione tautomerism .
    • The sulfonamide S=O stretches (~1350–1150 cm⁻¹) are common across all sulfonamide derivatives.
  • NMR Spectroscopy: The benzo[b]thiophene protons (δ 7.2–8.0 ppm) and dimethylamino group (δ 2.2–2.5 ppm) are diagnostic for the target compound, differing from indole NH signals (δ ~10 ppm) in or furan/thiophene protons in .

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